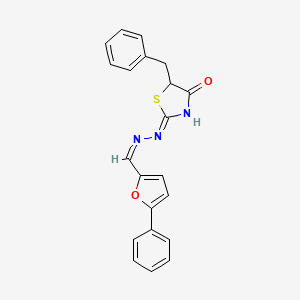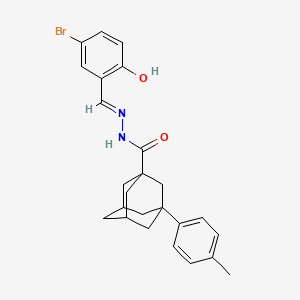
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide
説明
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide, also known as BHMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BHMC is a derivative of adamantanecarbohydrazide and has been synthesized using various methods.
作用機序
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide also inhibits the activity of proteins such as Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to induce apoptosis in cancer cells, which results in the death of these cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
One of the advantages of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide for lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide a promising candidate for the development of anti-cancer drugs. However, one of the limitations of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide for lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are various future directions for the research on N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide. One of the future directions is the development of more efficient synthesis methods for N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide. Another future direction is the investigation of the potential applications of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide in other fields such as material science and nanotechnology. Additionally, the investigation of the potential synergistic effects of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide with other anti-cancer drugs is another future direction for research on N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide.
In conclusion, N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been synthesized using various methods and has been shown to inhibit the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide achieves this by inducing apoptosis, which is a process of programmed cell death. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has various advantages and limitations for lab experiments and has various future directions for research.
科学的研究の応用
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide is in the field of cancer research. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and liver cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide achieves this by inducing apoptosis, which is a process of programmed cell death.
特性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-16-2-4-20(5-3-16)24-10-17-8-18(11-24)13-25(12-17,15-24)23(30)28-27-14-19-9-21(26)6-7-22(19)29/h2-7,9,14,17-18,29H,8,10-13,15H2,1H3,(H,28,30)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDANCJDZNCEE-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B3726647.png)
![(2-{[4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726649.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B3726655.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)
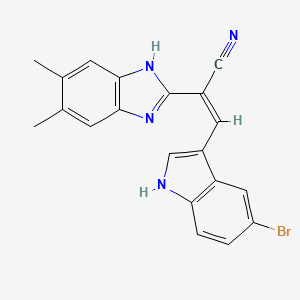
![N-(4-ethoxyphenyl)-N'-{6-oxo-4-[(2-pyrimidinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3726665.png)
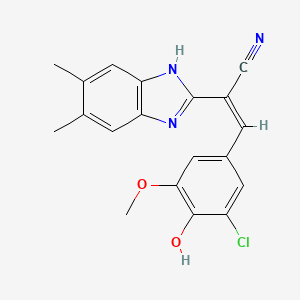

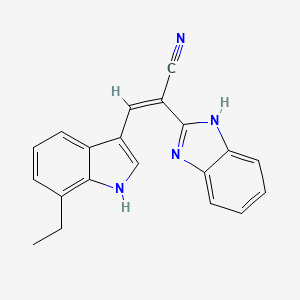
![N,N-diethyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726703.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
![6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3726706.png)

